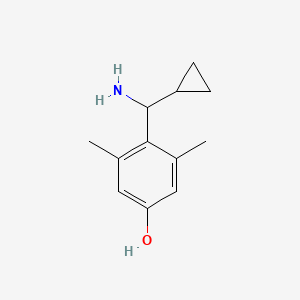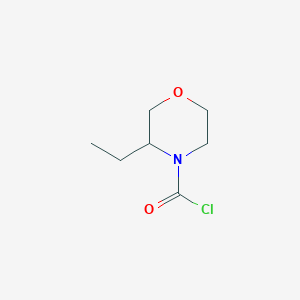
3-Ethylmorpholine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylmorpholine-4-carbonyl chloride: is an organic compound with the molecular formula C₇H₁₂ClNO₂. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylmorpholine-4-carbonyl chloride can be synthesized through the reaction of 3-ethylmorpholine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions. The general reaction scheme is as follows:
3-Ethylmorpholine+Phosgene→3-Ethylmorpholine-4-carbonyl chloride+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk associated with handling phosgene.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in 3-ethylmorpholine-4-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-ethylmorpholine-4-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 3-ethylmorpholine-4-methanol.
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Thiols: Form thioesters, typically under anhydrous conditions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
Chemistry: 3-Ethylmorpholine-4-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive carbonyl chloride group makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. It can be incorporated into molecules that target specific biological pathways, making it useful in the development of new therapeutics.
Industry: The compound is used in the production of specialty chemicals and polymers. Its reactivity allows for the modification of polymer backbones, enhancing the properties of the resulting materials.
Mechanism of Action
The mechanism of action of 3-ethylmorpholine-4-carbonyl chloride primarily involves its reactive carbonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-Methylmorpholine-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
4-Morpholinecarbonyl chloride: Lacks the ethyl substituent on the morpholine ring.
3-Ethylmorpholine-4-carboxylic acid: The hydrolyzed form of 3-ethylmorpholine-4-carbonyl chloride.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a reactive carbonyl chloride group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
3-ethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-2-6-5-11-4-3-9(6)7(8)10/h6H,2-5H2,1H3 |
InChI Key |
YKQRLQLUAGOWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COCCN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
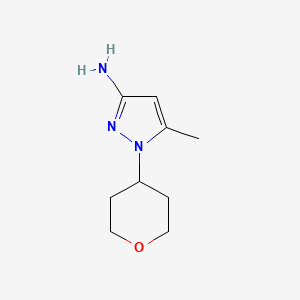
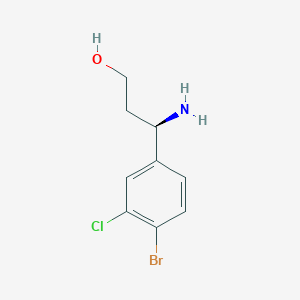
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)

amine](/img/structure/B13310975.png)
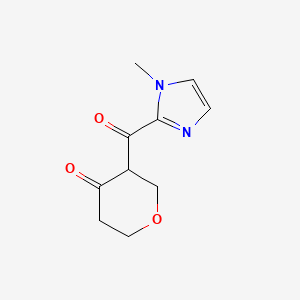
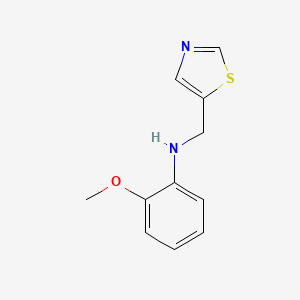

![5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13311014.png)
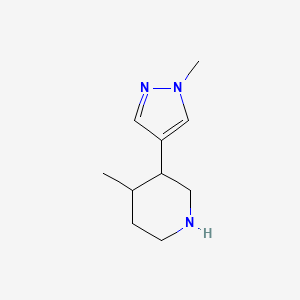
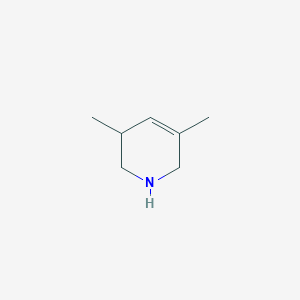
![{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13311024.png)
